molecular formula C10H17N3 B1511226 ({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine CAS No. 1177355-20-2

({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine

Cat. No. B1511226
M. Wt: 179.26 g/mol
InChI Key: DNMCNCNPTCWTJX-UHFFFAOYSA-N
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Description

({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine is a chemical compound with the empirical formula C10H17N3. It has a molecular weight of 179.26 . This compound is a solid and is part of the heterocyclic building blocks .


Molecular Structure Analysis

The molecular structure of ({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine can be represented by the SMILES string NCC1(CC1)CN(C(C)=C2)N=C2C . This indicates that the compound contains a cyclopropyl group attached to a methylamine group, which is further attached to a 3,5-dimethyl-1H-pyrazol-1-yl group .


Physical And Chemical Properties Analysis

({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have. For detailed physical and chemical properties, it would be best to refer to a specialized chemical database or literature.

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Pyrazole Derivatives

    The compound and its derivatives serve as key intermediates in the synthesis of pyrazole derivatives. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involved reactions with primary amines, demonstrating potent cytotoxic activities against various cancer cell lines. This highlights the compound's role in developing potential chemotherapeutic agents (Deady et al., 2003).

  • Antibacterial and Insecticidal Potential

    The compound's derivatives have been synthesized and evaluated for their antibacterial and insecticidal potential. This research showcases the broader applicability of such compounds in addressing challenges in agriculture and microbial resistance (Deohate & Palaspagar, 2020).

Biomedical Research

  • Antitumor Activities

    Research into bipyrazolic type organic compounds, including derivatives of the compound , has demonstrated inhibitory effects on the corrosion of pure iron in acidic media, suggesting potential applications in materials science and corrosion inhibition. These findings may indirectly contribute to biomedical engineering, particularly in developing corrosion-resistant medical implants (Chetouani et al., 2005).

  • Cytotoxic Activity Against Tumor Cells

    New synthesis methodologies involving tridentate bipyrazolic compounds have been explored, with these compounds displaying significant cytotoxic activity against tumor cell lines. This research contributes to the ongoing search for more effective cancer treatments (Kodadi et al., 2007).

Chemical Properties and Reactivity

  • Complex Formation and Reactivity: Studies have also focused on the synthesis and characterization of complexes formed by pyrazole derivatives with metals, indicating applications in catalysis and materials chemistry. For example, research on cationic–anionic complexes involving pyrazole derivative ligands has provided insights into their structure and potential uses in catalytic processes (Adach et al., 2016).

properties

IUPAC Name

[1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-5-9(2)13(12-8)7-10(6-11)3-4-10/h5H,3-4,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMCNCNPTCWTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2(CC2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173185
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine

CAS RN

1177355-20-2
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177355-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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